molecular formula C19H34N4O4 B14808234 H-Tyr-Lys-OH.DEA

H-Tyr-Lys-OH.DEA

Cat. No.: B14808234
M. Wt: 382.5 g/mol
InChI Key: UUNAPFLNCKESNG-QNTKWALQSA-N
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Description

H-Tyr-Lys-OHDEA is a dipeptide compound composed of tyrosine (Tyr) and lysine (Lys) residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Lys-OH.DEA typically involves solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin, followed by the sequential addition of the second amino acid (lysine). The peptide bond formation is facilitated by coupling reagents such as carbodiimides. After the assembly of the dipeptide, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Lys-OH.DEA undergoes various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amino groups in lysine can participate in substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or periodate are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are employed.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted lysine derivatives, which can be further utilized in various biochemical applications .

Scientific Research Applications

H-Tyr-Lys-OH.DEA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-Lys-OH.DEA involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged groups. These interactions facilitate the compound’s binding to its targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-His-OH: Another dipeptide with histidine instead of lysine.

    H-Tyr-Gln-OH: A dipeptide with glutamine replacing lysine.

    H-Lys-Lys-OH: A dipeptide with two lysine residues.

Uniqueness

H-Tyr-Lys-OH.DEA is unique due to the presence of both tyrosine and lysine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for diverse interactions and reactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H34N4O4

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;N-ethylethanamine

InChI

InChI=1S/C15H23N3O4.C4H11N/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10;1-3-5-4-2/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);5H,3-4H2,1-2H3/t12-,13-;/m0./s1

InChI Key

UUNAPFLNCKESNG-QNTKWALQSA-N

Isomeric SMILES

CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CCNCC.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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